molecular formula C12H15Cl2NO B14067773 4-(2,4-Dichlorobenzyl)piperidin-4-ol

4-(2,4-Dichlorobenzyl)piperidin-4-ol

Cat. No.: B14067773
M. Wt: 260.16 g/mol
InChI Key: IMKXFTVZNJHYHC-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the piperidine ring, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorobenzyl)piperidin-4-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidin-4-ol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzyl derivatives .

Scientific Research Applications

4-(2,4-Dichlorobenzyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or inhibitor, blocking the action of certain biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dichlorobenzyl)piperidin-4-ol
  • 4-(4-Chlorobenzyl)piperidin-4-ol
  • 4-(2,4-Difluorobenzyl)piperidin-4-ol

Uniqueness

4-(2,4-Dichlorobenzyl)piperidin-4-ol is unique due to the presence of the 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15Cl2NO/c13-10-2-1-9(11(14)7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2

InChI Key

IMKXFTVZNJHYHC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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